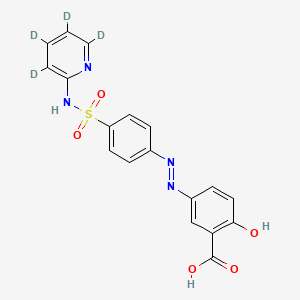

Sulfasalazine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

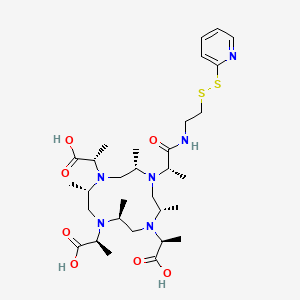

Sulfasalazine-d4 is the deuterium labeled Sulfasalazine . It is an anti-rheumatic agent used for the research of rheumatoid arthritis and ulcerative colitis . It can suppress NF-κB activity and is a type 1 ferroptosis inducer .

Synthesis Analysis

The synthesis of Sulfasalazine involves a process where a compound represented by a formula I or a salt thereof and a compound represented by a formula II or a salt thereof are subjected to a reaction to prepare a compound represented by a formula III . The yield of the reaction is high, and the yield can achieve more than 90% .

Molecular Structure Analysis

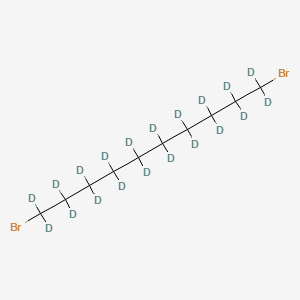

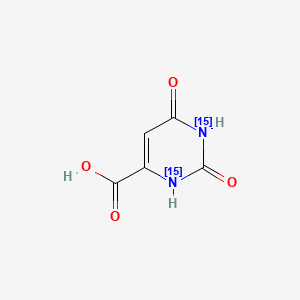

The molecular formula of Sulfasalazine-d4 is C18H10D4N4O5S . Its molecular weight is 402.42 .

Chemical Reactions Analysis

Sulfasalazine has been found to have cross-reactivity with sulfamethoxazole, suggesting a strong cross-reactivity to these drugs . This cross-reactivity is dependent on chemical features rather than the indication of the drugs .

Physical And Chemical Properties Analysis

Sulfasalazine-d4 has a melting point of 245-250°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . It appears as a solid and its color ranges from yellow to orange .

Aplicaciones Científicas De Investigación

Management of Rheumatoid Arthritis

Sulfasalazine-d4 has been used in the management of rheumatoid arthritis, a progressive, chronic, immunological, and inflammatory disorder distinguished by joint inflammation, joint tenderness, and synovial joint destruction . A study aimed to fabricate sulfasalazine-loaded solid lipid nanoparticle (SLN)–based gels for rheumatoid arthritis management . The SLNs were fabricated with the melt emulsification technique by employing central composite design (CCD) for SLNs optimization . The optimized formulation of SLNs showed particle size and drug entrapment efficiency of 117.25 nm±1.67 and 94.05%±1.05, respectively . The optimized formulation had shown a maximum release of up to 91.89%±2.12 over 24 h .

Radiosensitizer in Hypoxic Human Colorectal Cancer

Sulfasalazine-d4 has been repurposed as a radiosensitizer in hypoxic human colorectal cancer . The research’s central question was that in human colorectal cancer cell lines, HCT116 and DLD-1, sulfasalazine enhances radiosensitivity in hypoxic but not normoxic conditions . Thus, sulfasalazine has a potential clinical benefit in overcoming the radioresistance of hypoxic colorectal cancers .

Treatment of Pancreatic Cancer

Sulfasalazine-d4, an anti-inflammatory drug with potent xc−-inhibitory properties, markedly reduced L-[14C]-cystine uptake, glutathione levels, and growth and viability of human MIA PaCa-2 and PANC-1 pancreatic cancer cells in vitro .

Mecanismo De Acción

Target of Action

Sulfasalazine-d4, like its parent compound Sulfasalazine, is thought to target various inflammatory molecules . The primary targets of Sulfasalazine are believed to be leukotrienes and prostaglandins . These molecules play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory diseases .

Mode of Action

It is thought to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase . This interaction results in the modulation of local chemical mediators of the inflammatory response .

Biochemical Pathways

Sulfasalazine affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . The effects are complex, but it appears that Sulfasalazine and its metabolite, 5-aminosalicylic acid, are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways . This inhibition can lead to a more marked inhibition of the lipoxygenase pathway because of the additional ability of 5-aminosalicylic acid to enhance prostanoid production .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . The major part of Sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid and sulfapyridine . These two compounds carry out the main pharmacological activity of Sulfasalazine . The effective cleavage of Sulfasalazine depends on an intact colon and transit time .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It is used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis . Research has shown that Sulfasalazine is also beneficial for patients with Crohn’s disease .

Action Environment

The action of Sulfasalazine is influenced by the environment within the body. For instance, the effective cleavage of Sulfasalazine into its active metabolites depends on the presence of intestinal bacteria . Additionally, the drug’s efficacy can be affected by the transit time within the colon .

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-ATCXJBGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858414 |

Source

|

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346606-50-5 |

Source

|

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)